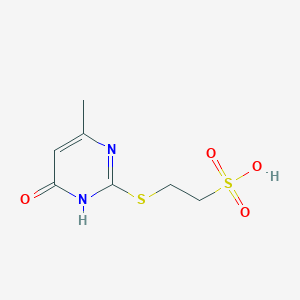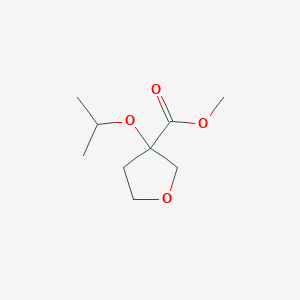
4-(4-(4-Methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(4-Methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MTFB and has been extensively researched for its unique chemical properties and potential uses.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Molecular Interactions
- Novel Synthesis Techniques : A study by Matsumoto, Takase, and Ogura (2008) demonstrates a novel approach to forming iodine-substituted benzenes, potentially applicable to compounds similar to 4-(4-(4-Methoxyphenyl)-3-(trifluoromethyl)isoxazol-5-yl)benzene-1,3-diol. This technique utilizes UV irradiation to accelerate reactions, offering a new synthesis pathway for related compounds (Matsumoto, Takase, & Ogura, 2008).
- Molecular Aggregation Effects : Matwijczuk et al. (2016) explored the impact of solvent on molecular aggregation in compounds structurally similar to the subject chemical. Their work elucidates how different solvents influence the fluorescence and circular dichroism spectra, highlighting important considerations for research involving complex organic molecules (Matwijczuk, Kluczyk, Górecki, Niewiadomy, & Gagoś, 2016).
Analytical and Structural Studies
- Crystallographic Analysis : Gupta and Chaudhary (2015) conducted a detailed study involving compounds structurally akin to the target molecule, using techniques like NMR, DFT, and X-ray diffraction. This research provides insights into the structural and electronic properties relevant to similar complex molecules (Gupta & Chaudhary, 2015).
- Synthesis and Structural Elucidation : Long et al. (2019) synthesized and characterized an isoxazole derivative similar to the subject molecule, comparing the crystal structures determined by single-crystal X-ray diffraction with DFT calculations. This research aids in understanding the molecular geometry and electronic structure of related compounds (Long, Qin, Wu, Zou, & Zhou, 2019).
Medicinal Chemistry and Biological Studies
- Antibacterial and Antioxidant Activities : Juneja et al. (2013) investigated the synthesis of bis-isoxazolyl and bis-pyrazolyl derivatives of benzene-1,3-diol, which bear resemblance to the target compound. They also explored their antibacterial and antioxidant properties, providing a basis for understanding the potential biological activities of similar molecules (Juneja, Panchbhai, Sheikh, Ingle, & Hadda, 2013).
Application in Material Science
- Organic Light Emitting Diodes (OLEDs) : Su and Zheng (2019) worked on iridium(III) complexes with structures related to the subject chemical for use in OLEDs. Their research highlights the potential application of similar complex molecules in advanced electronic devices (Su & Zheng, 2019).
Propiedades
IUPAC Name |
4-[4-(4-methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO4/c1-24-11-5-2-9(3-6-11)14-15(25-21-16(14)17(18,19)20)12-7-4-10(22)8-13(12)23/h2-8,22-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQOMHMGCYTQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(ON=C2C(F)(F)F)C3=C(C=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Methoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]benzene-1,3-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2763722.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2763723.png)
![3-[(2-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2763724.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2763727.png)

![1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2763730.png)
![N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2763732.png)
![8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2763733.png)
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2763735.png)
![(E)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2763738.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2763741.png)